molecular formula C16H34O3 B14054884 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane CAS No. 101433-28-7

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane

Cat. No.: B14054884
CAS No.: 101433-28-7
M. Wt: 274.44 g/mol
InChI Key: LYWOEAOUEDVLSU-UHFFFAOYSA-N
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Description

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is an organic compound characterized by its unique structure, which includes an octane backbone with isobutoxy and ethoxy groups attached. This compound is part of the glycol ether family, known for their applications as solvents and intermediates in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process can be summarized as follows:

    Reaction of Isobutyl Alcohol with Ethylene Oxide: This step involves the nucleophilic attack of isobutyl alcohol on ethylene oxide, resulting in the formation of 2-isobutoxyethanol.

    Further Reaction with Ethylene Oxide: The 2-isobutoxyethanol is then reacted with additional ethylene oxide to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically includes:

    Temperature Control: Maintaining an optimal temperature range to facilitate the reaction.

    Catalysts: Using catalysts to increase the reaction rate and efficiency.

    Purification: Employing distillation or other purification techniques to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethoxy or isobutoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can yield aldehydes or carboxylic acids.

    Reduction: Can produce alcohols or alkanes.

    Substitution: Can result in the formation of various substituted ethers or alcohols.

Scientific Research Applications

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane has several applications in scientific research, including:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in the preparation of biological samples and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of coatings, adhesives, and cleaning agents due to its solvent properties.

Mechanism of Action

The mechanism of action of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane involves its interaction with various molecular targets and pathways. As a solvent, it can dissolve a wide range of substances, facilitating chemical reactions and processes. Its molecular structure allows it to interact with both hydrophilic and hydrophobic compounds, making it versatile in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Butoxyethanol: Another glycol ether with similar solvent properties but a different molecular structure.

    2-(2-Isobutoxyethoxy)ethyl acetate: A related compound with an acetate group, used in similar applications.

Uniqueness

1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-octane is unique due to its specific combination of isobutoxy and ethoxy groups, which confer distinct physical and chemical properties. This uniqueness makes it particularly useful in applications requiring a balance of hydrophilic and hydrophobic characteristics.

Properties

CAS No.

101433-28-7

Molecular Formula

C16H34O3

Molecular Weight

274.44 g/mol

IUPAC Name

1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]octane

InChI

InChI=1S/C16H34O3/c1-4-5-6-7-8-9-10-17-11-12-18-13-14-19-15-16(2)3/h16H,4-15H2,1-3H3

InChI Key

LYWOEAOUEDVLSU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCOCCOCC(C)C

Origin of Product

United States

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